Ethyl 2-bromo-2-methylbutanoate

Physical chemistry Process development Separation science

Ethyl 2-bromo-2-methylbutanoate (CAS 5398-71-0) is an α-bromo ester with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol. It is a tertiary alkyl halide featuring a bromine atom at the α-carbon position adjacent to the ester carbonyl, which confers distinct electrophilic reactivity for nucleophilic substitution and Reformatsky-type reactions.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 5398-71-0
Cat. No. B1584615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-2-methylbutanoate
CAS5398-71-0
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)OCC)Br
InChIInChI=1S/C7H13BrO2/c1-4-7(3,8)6(9)10-5-2/h4-5H2,1-3H3
InChIKeyALHOFXQMBUWICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Bromo-2-Methylbutanoate (CAS 5398-71-0): Technical Specifications and Procurement Overview


Ethyl 2-bromo-2-methylbutanoate (CAS 5398-71-0) is an α-bromo ester with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol [1]. It is a tertiary alkyl halide featuring a bromine atom at the α-carbon position adjacent to the ester carbonyl, which confers distinct electrophilic reactivity for nucleophilic substitution and Reformatsky-type reactions . This compound is primarily utilized as a synthetic building block in pharmaceutical intermediate preparation and organic methodology development [2].

Why Ethyl 2-Bromo-2-Methylbutanoate Cannot Be Simply Replaced by Generic α-Bromo Esters


Generic substitution of α-bromo esters is not viable due to substantial differences in steric hindrance and electronic effects that directly influence reaction kinetics and product selectivity . Ethyl 2-bromo-2-methylbutanoate, as a tertiary α-bromo ester with an ethyl substituent on the α-carbon, exhibits a significantly different steric profile compared to primary or secondary analogs such as ethyl 2-bromoacetate or ethyl 2-bromopropionate . These structural variations alter nucleophilic substitution rates (SN1 vs. SN2 pathways), Reformatsky reaction efficiencies, and the stability of organozinc intermediates, which can lead to vastly different yields and impurity profiles in synthetic sequences [1].

Quantitative Differentiation of Ethyl 2-Bromo-2-Methylbutanoate from Key Analogs: A Comparative Evidence Assessment


Comparative Physical Property Assessment: Ethyl 2-Bromo-2-Methylbutanoate vs. Ethyl 2-Bromo-2-Ethylbutanoate

Ethyl 2-bromo-2-methylbutanoate exhibits a boiling point of 181.6±8.0 °C at 760 mmHg and a density of 1.300±0.06 g/cm³ . In contrast, its close structural analog, ethyl 2-bromo-2-ethylbutanoate (CAS 6937-28-6), has a higher molecular weight (223.11 g/mol) and a higher boiling point of 198.7 °C at 760 mmHg with a density of 1.258 g/cm³ [1]. The 17.1 °C difference in boiling points between these two tertiary α-bromo esters is significant for separation and purification process design.

Physical chemistry Process development Separation science

Synthetic Utility in Reformatsky Reactions: Ethyl 2-Bromo-2-Methylbutanoate as a Representative Tertiary α-Bromo Ester

Ethyl 2-bromoalkanoates, including ethyl 2-bromo-2-methylbutanoate, undergo Reformatsky reactions with zinc and succinic anhydride in dimethylformamide to form 2-substituted 1-ethyl hydrogen 3-oxoadipates with isolated yields ranging from 56% to 78% . The steric bulk at the α-carbon directly influences the formation and stability of the organozinc intermediate; primary α-bromo esters typically react more readily, while tertiary analogs like ethyl 2-bromo-2-methylbutanoate require optimized conditions for efficient conversion [1].

Synthetic methodology C-C bond formation Pharmaceutical intermediates

Steric Profile and Kinetic Implications: Ethyl 2-Bromo-2-Methylbutanoate vs. Primary and Secondary α-Bromo Esters

Ethyl 2-bromo-2-methylbutanoate possesses a tertiary α-carbon center substituted with a methyl group, an ethyl group, a bromine atom, and an ester moiety [1]. This high degree of steric hindrance disfavors SN2 nucleophilic substitution pathways, thereby promoting SN1 or elimination (E1) mechanisms in polar solvents . In contrast, primary α-bromo esters (e.g., ethyl 2-bromoacetate) react predominantly via SN2 mechanisms with predictable stereochemistry, while secondary analogs exhibit intermediate behavior [2].

Mechanistic chemistry Reaction kinetics Synthetic planning

Optimal Application Scenarios for Ethyl 2-Bromo-2-Methylbutanoate in Research and Industrial Settings


Synthesis of Branched-Chain Pharmaceutical Intermediates via Reformatsky Reactions

Ethyl 2-bromo-2-methylbutanoate is a suitable α-bromo ester for the preparation of β-oxoadipate derivatives and γ-oxo acids via Reformatsky reactions . The reaction with zinc and succinic anhydride in DMF yields 2-substituted 1-ethyl hydrogen 3-oxoadipates in 56–78% isolated yields, which can be further transformed to 4-oxoalkanoic acids in 50–72% overall yield [1]. This two-step sequence is valuable for constructing branched carbon frameworks found in pharmaceutical intermediates .

Use in SN1-Mediated Nucleophilic Substitutions and Alkylation Reactions

Due to its tertiary α-carbon structure, ethyl 2-bromo-2-methylbutanoate undergoes nucleophilic substitution primarily via SN1 pathways . This reactivity profile makes it suitable for alkylation reactions where carbocation intermediates are involved, enabling the synthesis of sterically hindered derivatives [2]. The bromine atom serves as a good leaving group, facilitating substitution with a variety of nucleophiles under appropriate polar conditions .

Building Block for Branched Aliphatic Ester Derivatives in Materials Science

The unique combination of a tertiary α-bromo center and an ethyl ester group in ethyl 2-bromo-2-methylbutanoate provides a platform for synthesizing branched aliphatic esters and polymers [3]. Its physical properties (boiling point ~181.6 °C, density ~1.3 g/cm³) allow for straightforward purification by distillation, making it a practical starting material for materials chemistry applications requiring defined steric and electronic features [3].

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